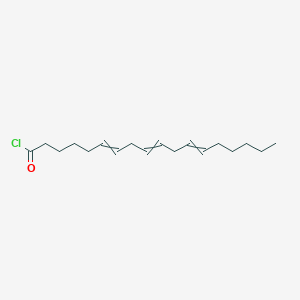![molecular formula C10H11N3 B1505657 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile CAS No. 36106-34-0](/img/structure/B1505657.png)
4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Coordination Chemistry and Molecular Structures
Research has delved into the chemistry and properties of pyridine-based compounds, highlighting their use in creating complex metal compounds with diverse properties. For example, studies on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes have summarized the preparation, properties, and applications of these compounds in various fields, including spectroscopy, magnetism, and bioactivity (Boča, Jameson, & Linert, 2011).
Organic Synthesis and Catalysis
Pyridine derivatives are crucial in organic synthesis and catalysis. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for example, employs hybrid catalysts, demonstrating the pivotal role of pyridine-based structures in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Materials Science
In materials science, pyridine and its derivatives are integral to developing high-performance organic materials. For instance, significant efforts have focused on enhancing the thermoelectric performance of poly(3,4-ethylenedioxythiophene) (PEDOT:PSS), a notable organic thermoelectric material, through various treatment methods, demonstrating the material's potential in energy conversion applications (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Medicinal Chemistry
The versatile scaffold of pyridine is widely utilized in medicinal chemistry to develop compounds for treating human diseases, highlighting its role in enhancing pharmacophore exploration, contributing to stereochemistry, and increasing three-dimensional coverage due to its non-planarity (Li Petri et al., 2021).
Environmental Applications
Pyridine derivatives also find applications in environmental science, such as in the photocatalytic degradation of pollutants. Research into the intermediate products of aromatic and alicyclic pollutants during photocatalysis with TiO2 under UV light has improved our understanding of the mechanisms involved and the potential for treating contaminated water (Pichat, 1997).
Mécanisme D'action
Target of Action
Similar compounds have been used as fluorescent molecular sensors for monitoring photopolymerization processes .
Biochemical Pathways
It has been proposed that the compound could be used as a fluorescent sensor for monitoring the progress of free-radical, thiol-ene, and cationic polymerization .
Pharmacokinetics
Its predicted density is 1.09±0.1 g/cm3 .
Result of Action
It has been suggested that the compound could be used as a long-wavelength co-initiator for diphenyliodonium salts initiators .
Propriétés
IUPAC Name |
4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13(2)6-4-9-3-5-12-8-10(9)7-11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYFSWYHMLCYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711081 | |
| Record name | 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36106-34-0 | |
| Record name | 4-[2-(Dimethylamino)ethenyl]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80711081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-4,6-dichlorobenzo[d]thiazole](/img/structure/B1505588.png)

![3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1505592.png)





